molecular formula C17H16FN3OS B5717939 3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B5717939
M. Wt: 329.4 g/mol
InChI Key: PYTKXAOJJBCAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of triazole derivatives.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole depends on its specific application:

    Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microorganisms by targeting specific enzymes or pathways.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by interacting with molecular targets such as kinases or DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of fluorobenzyl and methoxyphenyl groups may enhance its potential as a bioactive compound compared to other similar triazole derivatives.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-16(13-6-8-15(22-2)9-7-13)19-20-17(21)23-11-12-4-3-5-14(18)10-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTKXAOJJBCAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.